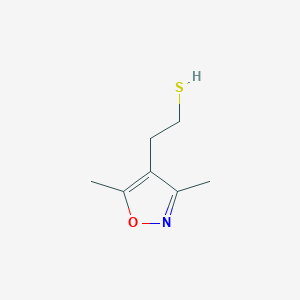
2-(3,5-Dimethylisoxazol-4-yl)ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is an organic compound with the molecular formula C7H11NOS It features an isoxazole ring substituted with two methyl groups at positions 3 and 5, and an ethanethiol group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, 3,5-dimethylisoxazole can be prepared by reacting ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
-
Introduction of the Ethanethiol Group: : The ethanethiol group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethylisoxazole with an appropriate alkylating agent, such as 2-chloroethanethiol, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3,5-Dimethylisoxazol-4-yl)ethanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions involving the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Thioethers or other sulfur-containing compounds.
科学研究应用
2-(3,5-Dimethylisoxazol-4-yl)ethanethiol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions and redox biology.
Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol depends on its specific application. Generally, the thiol group can form covalent bonds with electrophilic centers in biological molecules, such as cysteine residues in proteins. This interaction can modulate the activity of enzymes, influence redox states, and affect cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(3,5-Dimethylisoxazol-4-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
3,5-Dimethylisoxazole: Lacks the ethanethiol group, serving as a simpler analog.
2-(3,5-Dimethylisoxazol-4-yl)ethylamine: Contains an amine group instead of a thiol group.
Uniqueness
2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is unique due to the presence of both an isoxazole ring and a thiol group. This combination allows for diverse chemical reactivity and potential applications in various fields. The thiol group, in particular, provides opportunities for covalent modification of biological molecules, making it valuable in biochemical and medicinal research.
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAOLMCCUVXXJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649276 |
Source


|
| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-05-6 |
Source


|
| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
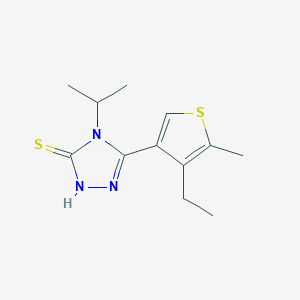
![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)
![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)
![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)
![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)
![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)
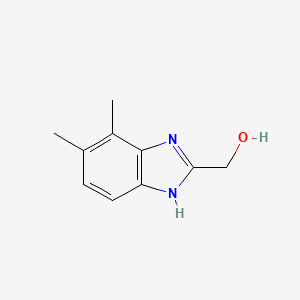
![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)
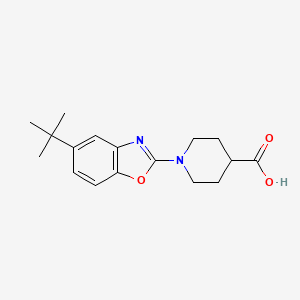
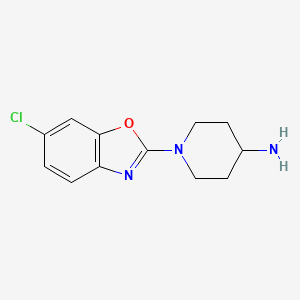
![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)
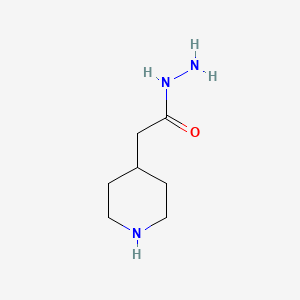
![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)
